CASIN - 425399-05-9

CASIN

Catalog Number: EVT-263035
CAS Number: 425399-05-9
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CASIN is a small molecule inhibitor specifically targeting the activity of the Rho GTPase, Cell division control protein 42 (Cdc42). [, , , , , , , , , , , ] In scientific research, CASIN serves as a valuable tool for studying the role of Cdc42 in various cellular processes, particularly those related to cell proliferation, adhesion, migration, and cytoskeleton organization. [, , , , , , , , ] Its specificity for Cdc42 makes it a valuable tool for dissecting the individual roles of Rho GTPases in complex biological systems. [, , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of CASIN is explicitly described as 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol. [, , , ] This indicates a carbazole core structure with a phenyl substituent and an ethanolamine side chain. While detailed structural analysis data isn't provided in the literature, its structure suggests potential interactions with the GTP binding domain of Cdc42, interfering with its activation. [, ]

Mechanism of Action

CASIN acts as a Cdc42 Activity-Specific Inhibitor by directly binding to Cdc42 and interfering with its GTP loading exchange reactions, effectively preventing its activation. [, ] This specific inhibition of Cdc42 results in the disruption of downstream signaling pathways, impacting various cellular processes such as filopodia formation, cell spreading, adhesion, migration, and proliferation. [, , , , , , , , , , ]

Applications
  • Hematopoiesis and HSC Mobilization: CASIN effectively mobilizes hematopoietic stem/progenitor cells (HSPCs) from the bone marrow (BM) by transiently suppressing their adhesion, migration, and F-actin polymerization. [, ] This mobilization effect mimics the phenotype observed in Cdc42 knockout mice, suggesting a crucial role for Cdc42 in HSPC retention within the BM niche. [, ] CASIN treatment has shown promise in improving engraftment efficiency in HSC transplantation settings, particularly in cases where stem cell numbers are limited. []
  • Platelet Activation: CASIN inhibits platelet activation by suppressing Cdc42 activity, leading to the inhibition of filopodia formation, spreading, secretion, aggregation, and clot retraction. [] This suggests a central role for Cdc42 in both GPVI-dependent and -independent platelet activation pathways. [] CASIN's anti-platelet activity hints at potential therapeutic applications in thrombosis and related conditions. []
  • Acute Myeloid Leukemia (AML) Therapy: Research suggests that CASIN may offer a novel approach for mobilizing leukemia initiating cells (LICs) from the BM niche, potentially sensitizing them to conventional chemotherapy. [] CASIN treatment induces apoptosis in LICs, highlighting a potential therapeutic strategy for targeting these treatment-resistant cells in AML. []
  • Multiple Myeloma Treatment: Studies indicate that CASIN effectively inhibits the proliferation and survival of both melphalan/bortezomib-sensitive and resistant multiple myeloma cells. [, ] CASIN sensitizes resistant cells to melphalan/bortezomib treatment, offering a promising strategy to overcome drug resistance in this malignancy. [, ] The mechanism of action involves the inhibition of FANCD2 ubiquitination in the Fanconi anemia DNA repair pathway and the suppression of EGFR/STAT3/ERK signaling. [, ]
  • Treg Cell Destabilization in Cancer Immunotherapy: Research has shown that CASIN destabilizes regulatory T (Treg) cells, promoting anti-tumor T cell immunity. [, ] This destabilization enhances the efficacy of immune checkpoint inhibitors, suggesting a potential combinatorial approach for cancer immunotherapy. [, ]
  • Hair Follicle Stem Cell (HFSC) Rejuvenation: CASIN treatment restores youthful hair growth by rejuvenating aged HFSCs. [] This rejuvenation process involves restoring canonical Wnt signaling in aged HFSCs by suppressing the elevated activity of Cdc42. [] CASIN's ability to revitalize HFSCs highlights its potential in addressing age-related hair loss. []
  • Lifespan Extension in Mice: Studies have shown that systemic administration of CASIN extends the lifespan of aged female C57BL/6 mice. [] This lifespan extension is associated with a reduction in circulating inflammatory cytokines and a younger epigenetic clock. [] This research points to a potential role for Cdc42 activity in regulating aging and longevity. []

Rac1-GTP

  • Compound Description: Rac1-GTP is the active, guanosine triphosphate (GTP)-bound form of Rac1, a member of the Rho family of small GTPases. It plays a critical role in regulating the actin cytoskeleton, affecting cell morphology, migration, and adhesion [, ]. In platelet activation, Rac1-GTP contributes to lamellipodia formation and is crucial in signaling pathways mediated by secondary mediators like ADP/TXA2 [].
  • Relevance: CASIN, a specific inhibitor of Cdc42, effectively inhibits collagen-induced platelet aggregation, while NSC23766, a specific Rac1 inhibitor, does not show the same effect in the absence of secondary mediators []. This suggests that Cdc42 and Rac1 function in parallel pathways in platelet activation, highlighting the distinct roles of these related GTPases.

Cdc42-GTP

  • Compound Description: Cdc42-GTP is the active form of the Rho GTPase, Cdc42. It is a critical regulator of actin cytoskeleton dynamics, cell polarity, and migration. In platelets, Cdc42-GTP is essential for filopodia formation, a critical early step in platelet activation and aggregation [, ].
  • Relevance: CASIN directly targets and inhibits Cdc42 activity, specifically blocking the formation of Cdc42-GTP in platelets []. This specific inhibition leads to impaired filopodia formation, ultimately affecting platelet aggregation.

RhoA-GTP

  • Compound Description: RhoA-GTP represents the active form of the small GTPase, RhoA, another member of the Rho family. This active form is a key regulator of actin-myosin contractility, stress fiber formation, and cell adhesion and migration []. In platelets, RhoA-GTP, through its downstream effector Rho-associated protein kinase (ROCK), plays a crucial role in regulating platelet spreading and aggregation [].
  • Relevance: CASIN, primarily targeting Cdc42, demonstrates a synergistic effect with GO4, a RhoA inhibitor, in blocking platelet aggregation induced by collagen-related peptide (CRP) []. This synergistic effect suggests a potential interplay between Cdc42 and RhoA signaling pathways during platelet activation.

PAK1

  • Compound Description: p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a downstream effector of Rac1 and Cdc42. Activation of PAK1 by these GTPases leads to various cellular responses, including cytoskeletal rearrangements, cell survival, and gene expression [, ].
  • Relevance: CASIN, by specifically inhibiting Cdc42 activity, effectively inhibits the collagen-induced phosphorylation of PAK1 in platelets []. This observation highlights that Cdc42 activity is upstream of PAK1 activation in this signaling cascade.

Myosin Light Chain (MLC)

  • Compound Description: Myosin Light Chain (MLC) is a regulatory subunit of myosin II, a motor protein that plays a central role in muscle contraction and various cellular processes, including cell motility, cytokinesis, and adhesion. Phosphorylation of MLC by kinases such as ROCK or myosin light chain kinase (MLCK) activates myosin II, leading to increased contractility [].
  • Relevance: Studies have shown that both Cdc42 and RhoA regulate platelet aggregation, potentially by influencing the phosphorylation of MLC through pathways that may or may not depend on MAPKs []. This suggests that both Cdc42 and RhoA converge on MLC phosphorylation as a common downstream target, albeit through potentially distinct mechanisms.

p38-MAPK

  • Compound Description: p38 mitogen-activated protein kinase (p38-MAPK) is a member of the MAPK family, involved in a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation []. In platelets, p38-MAPK activation contributes to platelet aggregation and granule secretion.
  • Relevance: GO4, a RhoA inhibitor, effectively blocks thrombin-stimulated phosphorylation of p38-MAPK in platelets, whereas CASIN, a Cdc42 inhibitor, does not have this effect []. This finding indicates that RhoA, but not necessarily Cdc42, plays a significant role in the activation of the p38-MAPK pathway in this context.

ERK1/2

  • Relevance: Inhibition of either RhoA by GO4 or Cdc42 by CASIN reduces the phosphorylation of ERK1/2 in platelets stimulated with CRP, suggesting that both GTPases contribute to the activation of this pathway []. Notably, the inhibition by GO4 is more pronounced, implying a dominant role for RhoA in ERK1/2 activation in this specific setting.

SDF-1α

  • Compound Description: Stromal cell-derived factor 1 alpha (SDF-1α), also known as CXCL12, is a chemokine that plays a crucial role in hematopoietic stem/progenitor cell (HSPC) trafficking, homing, and retention in the bone marrow [, ]. It exerts its effects by binding to its receptor, CXCR4, on target cells.
  • Relevance: CASIN, through its inhibition of Cdc42 activity, disrupts the SDF-1α-induced F-actin polymerization and directional migration of HSPCs, mimicking the effects of Cdc42 knockout []. This observation demonstrates that Cdc42 acts downstream of SDF-1α/CXCR4 signaling in regulating HSPC motility.

α5β1 integrin

  • Relevance: CASIN treatment inhibits the adhesion of HSPCs to fibronectin fragment CH296, specifically affecting α5β1 integrin-mediated adhesion []. This suggests that Cdc42, the target of CASIN, is involved in regulating the function or signaling of α5β1 integrin, ultimately influencing HSPC adhesion.

FANCD2

  • Compound Description: Fanconi anemia complementation group D2 (FANCD2) is a key protein involved in the Fanconi anemia (FA) DNA repair pathway. This pathway repairs DNA interstrand crosslinks, a type of DNA damage. Mono-ubiquitination of FANCD2 is crucial for its activation and recruitment to sites of DNA damage [].
  • Relevance: CASIN treatment in melphalan-resistant multiple myeloma (MM) cells inhibits the melphalan-induced mono-ubiquitination of FANCD2, suggesting that Cdc42 activity contributes to resistance by promoting FANCD2-mediated DNA repair []. This highlights the potential of Cdc42 inhibition as a strategy to overcome melphalan resistance in MM.

EGFR

  • Compound Description: Epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell growth, proliferation, and survival. Activation of EGFR by its ligands initiates downstream signaling cascades, including the STAT3 and ERK pathways [].
  • Relevance: In bortezomib-resistant MM cells, CASIN effectively inhibits EGFR, STAT3, and ERK activities, more so than in sensitive cells []. This suggests that Cdc42 activity might contribute to bortezomib resistance by promoting EGFR signaling. Targeting Cdc42 may offer a strategy to overcome this resistance mechanism.

Carbonic Anhydrase 1 (CA1)

  • Compound Description: Carbonic Anhydrase 1 (CA1) is an enzyme that catalyzes the reversible hydration of carbon dioxide, influencing intracellular pH regulation []. In Treg cells, changes in CA1 expression can affect their stability and suppressive function.
  • Relevance: Heterozygous deletion or pharmacological inhibition of Cdc42 using CASIN leads to increased CA1 expression in regulatory T (Treg) cells, destabilizing them and promoting antitumor immunity []. This highlights the interplay between Cdc42 activity and CA1 expression in regulating Treg cell stability and function.

Properties

CAS Number

425399-05-9

Product Name

CASIN

IUPAC Name

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2

InChI Key

RXIUMAOXORBRCY-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO

Solubility

Soluble in DMSO, not in water

Synonyms

CASIN

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.